molecular formula C11H6BrF3 B11844206 2-Bromo-1-(trifluoromethyl)naphthalene

2-Bromo-1-(trifluoromethyl)naphthalene

Cat. No.: B11844206
M. Wt: 275.06 g/mol
InChI Key: SFGWJVOVQMENNX-UHFFFAOYSA-N
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Description

2-Bromo-1-(trifluoromethyl)naphthalene (CAS Number: 1261768-32-4 ) is a valuable chemical building block in organic and medicinal chemistry research. This high-purity reagent is specifically designed for research and development applications . The structure of this compound incorporates two key functional groups: a bromine atom and a trifluoromethyl group on a naphthalene scaffold. The bromine moiety serves as a versatile handle for further synthetic elaboration through cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of more complex molecular architectures . Concurrently, the presence of the trifluoromethyl group is of significant interest, as this motif is known to enhance the metabolic stability, lipophilicity, and bioavailability of molecules in pharmaceutical and agrochemical research . As such, this compound is primarily used as a key intermediate in the synthesis of advanced materials, ligands for catalysis, and active compounds for biological screening. It is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C11H6BrF3

Molecular Weight

275.06 g/mol

IUPAC Name

2-bromo-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6BrF3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13,14)15/h1-6H

InChI Key

SFGWJVOVQMENNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)Br

Origin of Product

United States

Derivatization and Advanced Functionalization of 2 Bromo 1 Trifluoromethyl Naphthalene

Synthesis of Novel Polycyclic Aromatic Compounds

The presence of a bromo substituent at the 2-position of 2-Bromo-1-(trifluoromethyl)naphthalene provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the extension of the aromatic system to create larger polycyclic aromatic hydrocarbons (PAHs). One of the most powerful methods in this regard is the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the naphthalene (B1677914) core and various aryl partners.

For instance, the coupling of a dihalonaphthalene with an arylboronic acid can lead to the formation of fluoranthene (B47539) derivatives through a tandem Suzuki-Miyaura coupling and subsequent intramolecular C-H arylation. While specific examples starting directly from this compound are not extensively documented in readily available literature, the established reactivity of similar dihalonaphthalenes provides a strong basis for its potential in synthesizing novel, fluorinated polycyclic systems. The electron-withdrawing trifluoromethyl group is anticipated to influence the electronic properties and reactivity of the resulting PAHs, potentially leading to materials with unique photophysical or electronic characteristics.

A general representation of a potential synthetic route to a trifluoromethyl-substituted polycyclic aromatic compound is outlined below:

Reactant 1Reactant 2Catalyst/BaseProduct
This compoundArylboronic AcidPd Catalyst, BaseAryl-substituted trifluoromethylnaphthalene

Further intramolecular cyclization of the resulting biaryl system, potentially through a C-H activation pathway, could then lead to the formation of a novel polycyclic aromatic compound. The regiochemistry of such a cyclization would be heavily influenced by the electronic and steric environment created by the trifluoromethyl group.

Preparation of Heteroatom-Containing Naphthalene Derivatives

The introduction of heteroatoms, such as nitrogen, into the naphthalene framework can dramatically alter its chemical and physical properties, leading to compounds with applications in medicinal chemistry and materials science. The bromo group in this compound serves as an excellent electrophilic site for the introduction of nitrogen nucleophiles via transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

This reaction allows for the formation of C-N bonds between the naphthalene core and a wide variety of amines, including primary and secondary amines, as well as nitrogen-containing heterocycles. The synthesis of carbazoles, for example, can be envisioned through the coupling of this compound with a suitable aminobiphenyl derivative or through a sequential process involving an initial amination followed by an intramolecular C-H activation/cyclization.

The general scheme for a Buchwald-Hartwig amination reaction involving this compound is as follows:

Reactant 1Reactant 2Catalyst/Ligand/BaseProduct
This compoundAmine or N-HeterocyclePd Catalyst, Ligand, BaseN-substituted 1-(trifluoromethyl)naphthalen-2-amine

The strongly electron-withdrawing trifluoromethyl group at the 1-position is expected to have a significant electronic impact on the adjacent amino group, influencing its basicity and nucleophilicity, as well as the photophysical properties of the resulting heteroatom-containing naphthalene derivative.

Regioselective and Site-Selective Modifications for Complex Molecular Architectures

The development of complex molecular architectures from this compound relies on the ability to control the regioselectivity and site-selectivity of subsequent functionalization steps. The inherent electronic bias of the substituted naphthalene ring, coupled with the choice of reaction conditions and directing groups, allows for precise modifications.

The trifluoromethyl group, being a strong electron-withdrawing group, deactivates the naphthalene ring towards electrophilic aromatic substitution and directs incoming electrophiles to specific positions. Conversely, in nucleophilic aromatic substitution reactions, it can activate the ring and direct the attack of nucleophiles.

Furthermore, transition metal-catalyzed C-H functionalization offers a powerful tool for the direct introduction of functional groups at positions that are otherwise difficult to access. The trifluoromethyl group can act as a directing group in such transformations, guiding the catalyst to specific C-H bonds. The interplay between the bromo and trifluoromethyl substituents provides a platform for sequential and highly controlled functionalization. For example, the bromo group can be initially utilized in a cross-coupling reaction, and the trifluoromethyl group can then direct a subsequent C-H activation at a different position on the naphthalene ring, leading to the construction of highly substituted and complex molecular architectures. The regioselectivity of reactions like the Heck reaction, which involves the coupling of the bromo-naphthalene with an alkene, would also be influenced by the electronic nature of the trifluoromethyl group, potentially favoring the formation of one regioisomer over another.

Reaction TypeKey Factors Influencing RegioselectivityPotential Outcome
Electrophilic Aromatic SubstitutionDeactivating and directing effects of the CF3 group.Substitution at specific positions on the less deactivated ring.
Nucleophilic Aromatic SubstitutionActivating effect of the CF3 group.Substitution at positions ortho or para to the CF3 group.
Directed C-H FunctionalizationDirecting ability of the CF3 group.Functionalization at specific C-H bonds in proximity to the CF3 group.
Heck ReactionElectronic and steric effects of the CF3 group.Regioselective formation of substituted alkenes.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For substituted naphthalene (B1677914) derivatives, DFT calculations are instrumental in optimizing molecular geometries and understanding electronic properties.

A key study on trifluoromethylated naphthalene derivatives utilized the B3LYP functional with the 6-311++G(d,p) basis set to perform geometry optimizations. nih.gov This level of theory is widely used as it provides a good balance between computational cost and accuracy for organic molecules. The primary focus of such studies is often to understand how different substituents influence the electronic nature of the naphthalene ring system. nih.govresearchgate.netnih.gov

One of the key electronic properties calculated is the Substituent Effect Stabilization Energy (SESE), which quantifies the energetic effect of a substituent on the aromatic system. nih.govnih.gov These theoretical calculations help to elucidate the interplay between the electron-withdrawing trifluoromethyl group and the bromo substituent on the naphthalene core. The presence of the strongly electron-withdrawing trifluoromethyl group has been shown to significantly increase the sensitivity of the naphthalene system to the electronic effects of other substituents. nih.govresearchgate.netnih.gov

Table 1: DFT Methodology Applied to Substituted Naphthalene Systems

Parameter Specification
Computational Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311++G(d,p)
Primary Calculated Property Substituent Effect Stabilization Energy (SESE)
Studied Substituents -Br, -CF3, -CH3, -CHO, -Cl, -CN, -F, -NH2, -NMe2, -NO2, -OH

This table is based on the methodology used in a comprehensive study of substituted trifluoromethylnaphthalenes. nih.gov

Mechanistic Elucidation Through Quantum Chemical Modeling

Detailed computational studies specifically elucidating reaction mechanisms involving 2-Bromo-1-(trifluoromethyl)naphthalene, including transition state analysis and reaction coordinate dynamics, are not available in the surveyed literature. Such studies would typically involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products.

This subsection would involve locating and characterizing the transition state structures for reactions involving this compound. The activation energy, a critical factor in determining reaction rates, would be calculated from the energy difference between the reactants and the transition state.

Following the identification of a transition state, reaction coordinate dynamics simulations could be performed. These calculations would follow the trajectory of the atoms along the reaction pathway, providing a deeper understanding of the dynamic aspects of the chemical transformation.

Investigation of Substituent Electronic Effects and Acidity

The electronic effect of substituents on an aromatic ring is a fundamental concept in organic chemistry. In the case of this compound, two distinct substituents are present: the trifluoromethyl group (-CF3) and the bromine atom (-Br). The -CF3 group is a strong electron-withdrawing group, primarily through the inductive effect. The bromine atom is also electronegative and acts as an inductively withdrawing group, but it can also donate electron density to the ring via resonance. libretexts.org

Computational studies on related systems have demonstrated that trifluoromethylated naphthalenes are highly sensitive molecular probes for analyzing substituent effects. nih.govresearchgate.netnih.gov The presence of one or more -CF3 groups enhances the system's ability to transmit electronic effects, making changes caused by other substituents more pronounced. nih.gov The SESE values calculated via DFT can be correlated with empirical Hammett-type constants (σ) to provide a theoretical measure of the substituent's electronic influence. nih.govresearchgate.net This analysis shows that naphthalene is an effective transmitting moiety for these electronic effects. nih.gov While specific acidity calculations for this compound are not detailed in the available literature, the strong electron-withdrawing nature of the -CF3 group would be expected to increase the acidity of any C-H bonds on the naphthalene ring compared to unsubstituted naphthalene.

Prediction of Spectroscopic Parameters and Molecular Electrostatic Potentials

While specific computational predictions for the spectroscopic parameters and molecular electrostatic potential of this compound have not been reported in the reviewed literature, these are common applications of DFT.

For similar bromo- and fluoro-substituted naphthalenes, DFT calculations (e.g., using the B3LYP functional) have been successfully employed to predict vibrational spectra (FTIR and FT-Raman). nih.gov These theoretical spectra, when properly scaled, show good agreement with experimental data and aid in the assignment of fundamental vibrational modes. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is often used to predict UV-Visible electronic absorption spectra. researchgate.net

The molecular electrostatic potential (MEP) is another property that can be derived from DFT calculations. An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and sites of chemical reactivity. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules and for elucidating reaction pathways. For 2-bromo-1-(trifluoromethyl)naphthalene, HRMS provides the exact mass, which confirms its molecular formula, C₁₁H₆BrF₃. This technique is instrumental in distinguishing the target compound from potential isomers or byproducts during its synthesis. By analyzing the fragmentation patterns under mass spectrometric conditions, researchers can infer the stability of different parts of the molecule and propose mechanisms for its formation or decomposition. For instance, the characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br isotopes) serves as a clear marker for the presence of the bromine atom in the molecule and its fragments.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons. Due to the substitution pattern, the six protons on the naphthalene (B1677914) ring system exhibit complex splitting patterns and chemical shifts that are influenced by the electron-withdrawing trifluoromethyl group and the bromine atom.

¹³C NMR: The carbon NMR spectrum shows eleven distinct signals corresponding to the eleven carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet provides insight into the electronic environment of the trifluoromethyl group.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals by establishing correlations between them.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity
¹⁹F~ -58.0s
¹H (aromatic)7.60 - 8.30m
¹³C (CF₃)~ 123q

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. "s" denotes a singlet, "q" a quartet, and "m" a multiplet.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are related to the strengths and types of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is much lower, typically found below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for analyzing the carbon skeleton.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
> 3000Aromatic C-H stretch
1400 - 1600Aromatic C=C stretch
1100 - 1300C-F stretch
< 600C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic systems like naphthalene, the spectrum is characterized by absorptions corresponding to π → π* transitions. The substitution with a bromine atom and a trifluoromethyl group modifies the electronic structure of the naphthalene core, causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity. These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, provide valuable information about the electronic effects of the substituents on the aromatic system.

Broader Academic and Research Utility

The strategic placement of a bromine atom and a trifluoromethyl group on a naphthalene (B1677914) scaffold endows 2-bromo-1-(trifluoromethyl)naphthalene with a unique combination of steric and electronic properties. This structure is not merely a synthetic curiosity but a valuable tool for advancing several key areas of chemical research, from the construction of complex organic molecules to the fundamental understanding of reaction mechanisms. Its utility is primarily centered on its role as a versatile building block, its application in probing the principles of organofluorine chemistry, and its use in developing sophisticated aromatic functionalization strategies.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1-(trifluoromethyl)naphthalene, and how can reaction efficiency be optimized?

The synthesis typically involves bromination of trifluoromethylnaphthalene precursors using agents like N-bromosuccinimide (NBS) or molecular bromine. For example, regioselective bromination at the 2-position can be achieved under radical initiation conditions (e.g., UV light or AIBN). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids is also employed for functionalization. Key optimization parameters include:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions .
  • Temperature control : Maintain 80–110°C for bromination to minimize side products.
  • Solvent choice : Dichloromethane or THF for bromination; DMF/H₂O mixtures for coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Monitor chemical shifts for bromine (δ 7.5–8.5 ppm in ¹H) and CF₃ (δ ~120 ppm in ¹³C) .
  • IR spectroscopy : Identify C-Br (550–650 cm⁻¹) and CF₃ (1100–1250 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₆BrF₃) .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

Heavy atoms (Br, F) can cause absorption errors. Use SHELX software for refinement:

  • Apply multi-scan corrections (e.g., SADABS) for absorption .
  • Refine anisotropic displacement parameters for Br and CF₃ groups to resolve positional disorder .

Advanced Questions

Q. How do substitution patterns influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing CF₃ group activates the bromine at the 2-position for nucleophilic substitution but deactivates adjacent positions. For Suzuki coupling:

  • Regioselectivity : Coupling occurs exclusively at Br due to CF₃-directed oxidative addition to Pd⁰ .
  • Competing pathways : Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination . Comparative studies of isomers (e.g., 6-Bromo vs. 2-Bromo derivatives) show reduced reactivity in meta-substituted analogs due to steric hindrance .

Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic attack sites. For example, CF₃ directs EAS to the 4-position via meta-directing effects .
  • Molecular Electrostatic Potential (MEP) maps : Visualize electron-deficient regions (e.g., near Br) to rationalize reaction pathways .

Q. How can researchers resolve contradictions in toxicity data for brominated naphthalenes?

Follow systematic review frameworks like ATSDR’s criteria:

  • Inclusion criteria : Prioritize peer-reviewed studies with defined exposure routes (inhalation, oral) and endpoints (hepatic/renal effects) .
  • Data normalization : Adjust for species-specific metabolic differences (e.g., murine vs. human CYP450 activity) .
  • Meta-analysis : Use fixed/random-effects models to reconcile conflicting results on genotoxicity .

Q. What strategies mitigate dehalogenation during catalytic cross-coupling of this compound?

  • Reductive conditions : Add stoichiometric Zn or Mn to suppress Pd-mediated β-hydride elimination .
  • Low-temperature protocols : Perform reactions at 50°C to stabilize the Pd-Br intermediate .
  • Co-solvents : Use DMSO to stabilize radical intermediates in photoredox-based couplings .

Methodological Guidance

  • Synthetic Optimization : Screen catalysts (Pd, Cu), solvents (DMF, THF), and temperatures systematically via DoE (Design of Experiments) .
  • Toxicological Studies : Use ATSDR’s tiered approach: start with in vitro assays (Ames test), then proceed to in vivo models (rodent bioassays) with controlled exposure durations .
  • Computational Modeling : Validate DFT predictions with experimental kinetic isotope effects (KIE) to confirm mechanistic pathways .

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